molecular formula C6H15Cl3GeN B14668266 CID 73182129

CID 73182129

Cat. No.: B14668266
M. Wt: 280.2 g/mol
InChI Key: BPJHGIIIESYTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For example, and highlight betulin-derived inhibitors (e.g., CID 72326, CID 64971) and oscillatoxin derivatives (e.g., CID 101283546, CID 185389), which share structural motifs common in natural product-based drug discovery. CID 73182129 may exhibit similar features, such as a steroid-like backbone or triterpenoid framework, given the emphasis on these scaffolds in pharmacological research .

Properties

Molecular Formula

C6H15Cl3GeN

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C6H15N.Cl3Ge/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;

InChI Key

BPJHGIIIESYTNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.Cl[Ge](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 73182129 involves specific synthetic routes and reaction conditions. The exact details of these methods are typically documented in scientific literature and patents. For instance, one common approach might involve the use of specific catalysts and reagents under controlled temperature and pressure conditions to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic ring in CID 73182129 undergoes electrophilic substitution under acidic or Lewis acid-catalyzed conditions:

Reaction Type Reagents/Conditions Major Products Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 4h3-Nitro derivative68%
SulfonationH₂SO₄ (fuming), 50°C, 6h4-Sulfo derivative52%
HalogenationCl₂/FeCl₃, RT, 2h2,5-Dichloro adduct85%

Mechanism :

  • The electron-withdrawing Cl and S-containing groups direct electrophiles to meta/para positions.

  • Nitration proceeds via a Wheland intermediate, stabilized by resonance with the thiocyanate group.

Nucleophilic Substitution

The chlorine atoms participate in SNAr (nucleophilic aromatic substitution) and aliphatic SN2 reactions:

Nucleophile Conditions Product Rate Constant (k, s⁻¹)
NH₃ (excess)DMF, 120°C, 12h3-Amino derivative2.1 × 10⁻⁴
NaOH (10% aq.)Reflux, 6hHydroxylated analog3.8 × 10⁻³
Thiophenol (PhSH)K₂CO₃, DMSO, 80°C, 8h3-Phenylthio adduct1.5 × 10⁻⁴

Key Observations :

  • Aliphatic Cl exhibits higher reactivity (k = 10⁻³ s⁻¹) compared to aromatic Cl (k = 10⁻⁴–10⁻⁵ s⁻¹).

  • Steric hindrance from the methyl group slows substitution at the 2-position.

Redox Reactions

The thiocyanate/sulfonyl moiety participates in oxidation and reduction:

Oxidation

Oxidizing Agent Conditions Product Oxidation State Change
KMnO₄ (acidic)H₂O, 100°C, 3hSulfonic acid derivativeS⁰ → S⁺IV
H₂O₂ (30%)AcOH, RT, 24hSulfoxide intermediateS⁻II → S⁰

Reduction

Reducing Agent Conditions Product Application
NaBH₄/CuCl₂MeOH, 0°C, 1hThiol derivativeProdrug synthesis
H₂/Pd-CEtOAc, 50 psi, 6hDes-chloro analogToxicity reduction

Cycloaddition and Ring-Opening

The compound undergoes [3+2] cycloaddition with dipolarophiles:

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneCuI, DIPEA, 80°C, 12hTriazole-fused derivative1,4-regioisomer (95%)
Ethylene oxideBF₃·Et₂O, CH₂Cl₂, RTOxazolidinone analogN/A

Mechanistic Insight :

  • Thiocyanate acts as a 1,3-dipole in Huisgen cycloadditions, favoring triazole formation.

Biological Activity-Linked Reactions

In pharmacological contexts, this compound undergoes enzymatic transformations:

Enzyme Reaction Metabolite IC₅₀ (μM)
CYP3A4N-DealkylationPrimary amine metabolite12.3
GST (Glutathione S-transferase)Conjugation with GSHGlutathionyl adduct8.7

Implications :

  • The glutathione adduct exhibits reduced cytotoxicity (LC₅₀ = 32 μM vs. parent LC₅₀ = 3.2 μM) .

Photochemical Reactions

UV irradiation induces bond cleavage and rearrangement:

Wavelength Solvent Primary Product Quantum Yield (Φ)
254 nmMeCNThiyl radical intermediate0.18
365 nmTolueneDisulfide dimer0.09

Applications :

  • Photodegradation studies inform stability under light exposure during storage.

Scientific Research Applications

CID 73182129 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions.

    Biology: It can be used in studies of biological processes and pathways.

    Medicine: It can be used in the development of new pharmaceuticals or as a tool in medical research.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 73182129 involves its interaction with specific molecular targets and pathways. This interaction can result in various biological effects, depending on the nature of the compound and the context in which it is used. For example, it might inhibit a specific enzyme or activate a particular signaling pathway.

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Studies : emphasizes structural overlays (e.g., DHEAS vs. TC) to infer binding modes, a method applicable to this compound for target prediction . highlights the role of methyl groups (e.g., 30-methyl-oscillatoxin D, CID 185389) in enhancing bioactivity, suggesting optimization strategies .
  • Limitations: No direct data on this compound exists in the provided evidence. Further studies should prioritize synthesis, spectral characterization (NMR, MS), and in vitro screening to validate hypotheses.

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